(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
This compound is a chromene-derived carboxamide featuring a bromo-substituted aromatic system, a 2,5-difluorophenylimino group, and a 1,3-thiazol-2-yl substituent. The (2Z) configuration indicates the stereochemistry of the imino group relative to the chromene backbone.
The compound’s structure determination likely relies on X-ray crystallography, with refinement programs such as SHELX playing a critical role in validating bond lengths, angles, and stereochemical assignments . The bromine atom at position 6 of the chromene ring may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
6-bromo-2-(2,5-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF2N3O2S/c20-11-1-4-16-10(7-11)8-13(17(26)25-19-23-5-6-28-19)18(27-16)24-15-9-12(21)2-3-14(15)22/h1-9H,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGRNPRLGFIYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Imino Group: The imino group is formed by reacting the difluorophenylamine with the appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the chromene core with the thiazole ring and the imino group under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromene core.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromene core and thiazole ring.
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Bromine Substitution: The 6-bromo group in the target compound may improve electrophilic reactivity compared to non-halogenated chromenes, as seen in brominated thiadiazoles (). Bromine’s steric and electronic effects could also influence crystal packing .
- Fluorine and Thiazol Moieties : The 2,5-difluorophenyl group enhances lipophilicity and metabolic stability, similar to fluorinated drugs. The thiazol ring, a common pharmacophore, may participate in π-stacking or metal coordination, analogous to sulfonamide-containing analogs () .
- Nitro vs. Bromo Groups : While nitro groups (e.g., in antituberculosis compounds) enhance bioactivity through electron-withdrawal, bromine may prioritize halogen bonding or steric effects over direct electronic modulation .
Hydrogen Bonding and Crystallographic Behavior
The carboxamide and imino groups in the target compound facilitate hydrogen bonding, critical for molecular recognition and crystal stability. Comparable compounds, such as sulfonamide derivatives (), utilize similar interactions for supramolecular assembly . In contrast, brominated thiadiazoles () prioritize halogen-mediated interactions over H-bonding, leading to distinct packing motifs .
Methodological Considerations in Similarity Assessment
Computational methods for evaluating compound similarity (e.g., graph theory, fingerprint-based algorithms) must account for both structural and functional features. For instance:
- Structural Similarity : The thiazol ring and chromene backbone align the target compound with heterocyclic drug candidates, but the 2,5-difluorophenyl group introduces unique steric and electronic profiles .
- Functional Similarity : While nitroimidazoles () and the target compound differ structurally, both leverage electron-deficient aromatic systems for target engagement, suggesting overlapping design principles .
Biological Activity
The compound (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the class of chromene derivatives. Its structural features suggest potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C19H10BrF2N3O2S
- Molecular Weight : 462.3 g/mol
- CAS Number : 1327183-33-4
| Property | Value |
|---|---|
| Molecular Weight | 462.3 g/mol |
| Formula | C19H10BrF2N3O2S |
| CAS Number | 1327183-33-4 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Interaction : It may bind to specific cellular receptors, altering signal transduction pathways that control cell growth and apoptosis.
- Gene Expression Modulation : The compound could influence the expression of genes associated with inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromene derivatives, including this compound. Research indicates that its structural analogs exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
A study reported an IC50 value of approximately 68.4 ± 3.9 μM for related chromone derivatives against MCF-7 cells, suggesting that modifications in structure can enhance potency against different cancer types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate promising activity against both bacterial and fungal strains. For instance, compounds with similar thiazole and chromene structures have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 μM .
Case Studies
-
Cytotoxicity Assessment :
- A series of experiments were conducted using various concentrations of this compound on MCF-7 cells.
- Results indicated a concentration-dependent increase in cell death, supporting its potential as an anticancer agent.
-
Antibacterial Testing :
- The compound was screened against common bacterial strains.
- Notable activity was observed against E. coli and S. aureus, suggesting its utility in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol. Starting with a 2-imino-2H-chromene-3-carboxamide scaffold (as described in ), bromination at the 6-position is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent introduction of the 2,5-difluorophenylimino group involves condensation with 2,5-difluoroaniline in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves). The thiazol-2-yl moiety is introduced via nucleophilic substitution or coupling reactions, requiring careful optimization of reaction time and temperature to avoid side products. Characterization typically involves IR, NMR, and MS for structural confirmation .
Q. How is the Z-configuration of the imino group in this compound confirmed experimentally?
- Methodological Answer : The Z-configuration is determined using X-ray crystallography. Programs like SHELXL ( ) or ORTEP-3 ( ) are employed to refine crystallographic data and generate 3D models. For compounds lacking suitable crystals, nuclear Overhauser effect (NOE) NMR experiments can differentiate between Z and E isomers by analyzing spatial proximity of protons adjacent to the imino group .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : A combination of techniques is required:
- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and electronic environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Elemental analysis to verify stoichiometry.
- HPLC or TLC for purity assessment. highlights the use of DMSO-d6 as a solvent for NMR, which is ideal for compounds with low solubility in common deuterated solvents .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F) influence the compound’s reactivity in heterocyclic coupling reactions?
- Methodological Answer : The bromine atom at the 6-position acts as a directing group in electrophilic substitution reactions, while fluorine atoms on the phenylimino group enhance electrophilicity at the imino nitrogen, facilitating nucleophilic attacks. Computational studies (e.g., DFT) can predict reactive sites, but experimental validation via kinetic monitoring (e.g., in situ IR or UV-Vis spectroscopy) is recommended. discusses similar substituent effects in chromene derivatives .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
- Methodological Answer : Disorder often occurs in flexible regions, such as the thiazole ring or chromene backbone. Using SHELXL ( ), partial occupancy refinement and constraints (e.g., similarity of thermal parameters) are applied. Twinning or pseudo-symmetry issues may require data collection at multiple temperatures or synchrotron radiation for higher-resolution datasets. emphasizes rigorous validation with tools like PLATON to ensure structural accuracy .
Q. How can discrepancies in spectral data (e.g., conflicting NMR shifts) between synthetic batches be systematically resolved?
- Methodological Answer : Contradictions often stem from solvent effects, tautomerism, or impurities. Standardized protocols (e.g., identical solvent systems and referencing) should be adopted. Advanced 2D NMR techniques (COSY, HSQC) and spiking experiments with authentic standards can clarify assignments. and highlight the importance of cross-validating spectral data with crystallographic results .
Q. What strategies optimize the compound’s stability under physiological conditions for biological assays?
- Methodological Answer : Stability studies in buffer systems (pH 7.4) at 37°C are essential. Degradation pathways (e.g., hydrolysis of the imino bond or thiazole ring) can be mitigated by introducing steric hindrance (e.g., methyl groups) or using prodrug formulations. LC-MS monitoring over 24–72 hours identifies degradation products. and suggest structural analogs with enhanced stability via fluorine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
